5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Description
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a hybrid compound combining the rigid, lipophilic adamantane moiety with the biologically active 1,3,4-thiadiazole ring. The adamantane group enhances metabolic stability and membrane permeability, while the thiadiazole core contributes to diverse pharmacological activities, including antimicrobial, anticancer, and antitubercular effects . Its crystal structure has been extensively studied via X-ray diffraction and quantum topological analyses (QTAIM), revealing significant noncovalent interactions that stabilize the molecule .
Properties
IUPAC Name |
5-(1-adamantyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIPRWDBYYCKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351610 | |
| Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26526-57-8 | |
| Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of adamantane derivatives with thiadiazole precursors under specific conditions. One common method includes the cyclization of adamantane-substituted hydrazides with thiocarbonyl compounds . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Halogenated compounds; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine serves as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | 25-50°C | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | 0-25°C | Amines or alcohols |
| Substitution | Halogenated compounds | 50-100°C | Substituted thiadiazoles |
These reactions facilitate the development of new derivatives with enhanced properties.
Biology
In biological research, this compound is investigated for its enzyme inhibition capabilities. It has been shown to inhibit the interleukin-6 (IL-6)/JAK/STAT3 signaling pathway, which is crucial in various diseases including cancer and inflammatory conditions. Additionally, derivatives of thiadiazoles have exhibited significant antimicrobial and anti-trypanosomal activities .
Medicine
The therapeutic potential of this compound includes:
- Antiviral Activity : Similar compounds have demonstrated effectiveness against influenza viruses by inhibiting the M2 proton channel .
- Anticancer Properties : Studies indicate that this compound can suppress the growth of various cancer cell lines through mechanisms involving histone deacetylase inhibition and enzyme activity modulation .
Case Study Example :
A study on derivatives of thiadiazoles found that certain compounds exhibited significant cytotoxicity against lung (A549) and ovarian (SKOV3) cancer cell lines. The structure-activity relationship indicated that electron-donating groups on the phenyl ring enhanced anticancer activity .
Industrial Applications
In the industrial sector, this compound is utilized in the production of advanced materials and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for developing high-performance polymers and composites.
Mechanism of Action
The mechanism of action of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways . In cancer cells, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and physicochemical properties of 5-adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine with selected analogs:
Key Observations :
- Aryl vs.
Crystallographic and Noncovalent Interactions
- Adamantane Derivatives : Exhibit C–H···N and C–H···π interactions, stabilizing crystal lattices. QTAIM analysis confirms weak hydrogen bonds (0.5–2.5 kcal/mol) and van der Waals forces .
- Phenyl-Substituted Analogs : Primarily rely on π–π stacking and stronger N–H···N hydrogen bonds (3–5 kcal/mol), as seen in 5-(4-methylphenyl)-thiadiazol-2-amine .
Biological Activity
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a compound that combines the adamantane scaffold with a thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a rigid adamantane structure that contributes to its unique chemical properties. The synthesis typically involves the cyclization of thiosemicarbazides derived from adamantane derivatives. For example, one method includes treating adamantane-1-carbohydrazide with isothiocyanates to yield 1,3,4-thiadiazole derivatives .
Antimicrobial Activity
This compound derivatives have shown considerable antimicrobial activity. A study involving a series of thiadiazole-based thiazolidinones demonstrated that compounds derived from this scaffold exhibited potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Notably, one derivative outperformed standard antibiotics like streptomycin and ampicillin .
| Compound | Activity (MIC) | Reference |
|---|---|---|
| Compound 8 | 0.5 µg/mL (S. typhimurium) | |
| Compound 10 | 1 µg/mL (E. coli) | |
| Streptomycin | 2 µg/mL (S. aureus) |
Antiviral Activity
The adamantane moiety is known for its antiviral properties, particularly against influenza and HIV viruses. Studies have indicated that derivatives of 1,3,4-thiadiazole also exhibit antiviral activities. The combination of these two structures may enhance their efficacy against viral pathogens .
Anticancer Activity
Recent research has highlighted the potential of 5-adamantyl thiadiazole derivatives in cancer treatment. A series of compounds were synthesized and evaluated for their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives showed IC50 values in the nanomolar range against wild-type and mutant EGFR, indicating significant anticancer potential .
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 17 | A549 | 37.85 | |
| Lapatinib (control) | A549 | 31.8 | |
| Compound 14c | HepG2 | 71.5 |
The mechanism by which these compounds exert their biological effects is multifaceted:
- Antimicrobial : The thiadiazole ring can interact with bacterial enzymes such as MurA and MurB, disrupting cell wall synthesis .
- Antiviral : The adamantane structure may inhibit viral replication by interfering with viral ion channels .
- Anticancer : These compounds induce apoptosis in cancer cells by upregulating pro-apoptotic factors (BAX) and downregulating anti-apoptotic factors (Bcl-2) .
Case Studies
Case Study 1 : Antimicrobial Efficacy
A study evaluated the efficacy of various thiadiazole derivatives against resistant strains like MRSA and Pseudomonas aeruginosa. The results indicated that several derivatives exhibited superior antibacterial activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections .
Case Study 2 : Anticancer Properties
In vitro studies on the anti-proliferative effects of adamantane-thiadiazole derivatives against multiple cancer cell lines revealed that certain compounds not only inhibited growth but also triggered apoptosis through specific molecular pathways. This highlights their potential for development into effective anticancer drugs .
Q & A
Q. What are the established synthetic routes for 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine, and how are intermediates validated?
The synthesis typically involves coupling adamantane derivatives with thiadiazole precursors. For example, modern physicochemical methods like gas chromatography (GC) and mass spectrometry (MS) are used to validate intermediates by confirming pseudomolecular ion peaks that align with theoretical molecular masses . Reaction optimization often includes adjusting catalysts (e.g., triethylamine for cycloaddition reactions) and monitoring via thin-layer chromatography (TLC) .
Q. How is the crystal structure of this compound resolved, and what software tools are preferred?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely employed due to its robustness in handling high-resolution or twinned data. Hydrogen bonding and van der Waals interactions are quantified using tools like Mercury for visualization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : To confirm adamantane moiety integration and thiadiazole ring protons.
- FT-IR : For identifying N–H stretching (3100–3300 cm⁻¹) and C–S/C–N vibrations (600–800 cm⁻¹).
- UV-Vis : To assess electronic transitions influenced by the adamantane-thiadiazole conjugation .
Advanced Research Questions
Q. How can computational methods (e.g., QTAIM) clarify noncovalent interactions in this compound?
Quantum Theory of Atoms in Molecules (QTAIM) analysis, combined with Hirshfeld surface calculations, quantifies noncovalent interactions (e.g., C–H⋯N/S bonds). These methods reveal electron density topology at bond critical points (BCPs), distinguishing weak interactions (ρ < 0.1 a.u.) from stronger ones. Such insights guide structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions between theoretical and experimental biological activity data?
Discrepancies often arise from solubility differences or assay conditions. For instance, antimycobacterial activity in vitro might not translate to in vivo efficacy due to poor bioavailability. Triangulating data via molecular docking (e.g., targeting Mycobacterium tuberculosis 14α-demethylase) and pharmacokinetic modeling (e.g., LogP calculations) helps reconcile inconsistencies .
Q. How are advanced crystallographic techniques used to study polymorphism or solvate formation?
High-resolution synchrotron XRD and differential scanning calorimetry (DSC) identify polymorphic forms. For example, solvent-free vs. solvated crystals may exhibit distinct unit cell parameters, impacting solubility. Rietveld refinement validates phase purity .
Q. What methodologies validate the compound’s mechanism in anticancer studies?
- In vitro : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ determination.
- In silico : Molecular dynamics simulations to assess binding stability with targets like tubulin or topoisomerases.
- Mechanistic probes : ROS detection kits and apoptosis markers (e.g., caspase-3 activation) .
Methodological Considerations
Q. How to design SAR studies for adamantane-thiadiazole hybrids?
- Scaffold variation : Replace adamantane with cyclohexyl or aryl groups to test steric effects.
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the thiadiazole ring to modulate electronic properties.
- Bioisosteres : Replace sulfur in thiadiazole with oxygen (oxadiazole) to compare activity .
Q. What statistical approaches address reproducibility issues in biological assays?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare triplicate data. For low-n datasets (e.g., rare crystal forms), Bayesian statistics improve confidence intervals. Machine learning (e.g., random forests) identifies assay outliers .
Q. How to optimize HPLC conditions for purity analysis of this compound?
- Column : C18 reverse-phase with 5 µm particle size.
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) for peak symmetry.
- Detection : UV at 254 nm, validated against certified reference standards .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Discrepancies may stem from differing DSC heating rates (e.g., 5°C/min vs. 10°C/min). Re-analyze samples under standardized conditions (ISO 11357) and cross-check with thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
